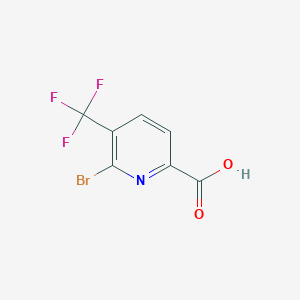
6-Bromo-5-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid typically involves the bromination of 5-(trifluoromethyl)picolinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is usually heated to facilitate the bromination process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed in the presence of a base like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted picolinic acids, biaryl compounds, and other derivatives with modified functional groups.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Lacks the bromine atom, resulting in different reactivity and properties.
6-Bromo-2-picolinic acid: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
6-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
6-Bromo-5-(trifluoromethyl)picolinic acid is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQNFXKDBFJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
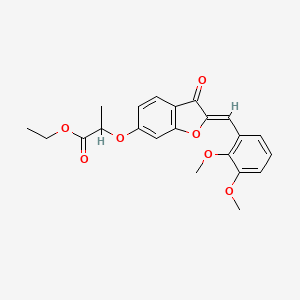

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine](/img/structure/B2724435.png)
![N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2724437.png)
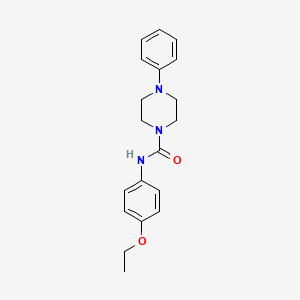
![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)
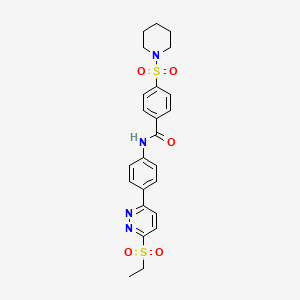
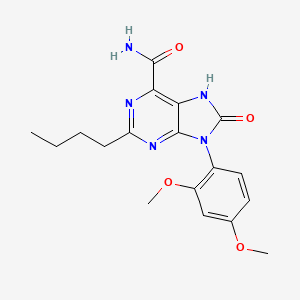

![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2724448.png)
![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

